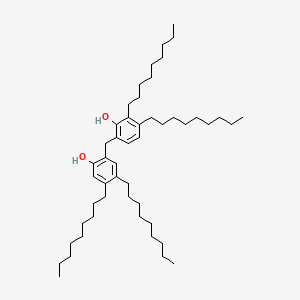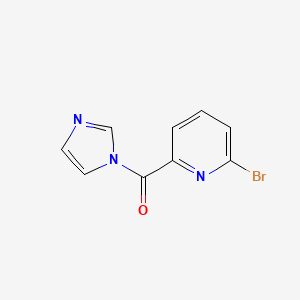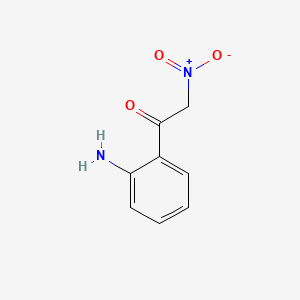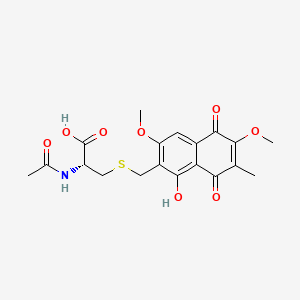
Bis(2-hydroxyethyl)ammonium 2,4,5-trichlorophenoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-hydroxyethylamino)ethanol; 2-(2,4,5-trichlorophenoxy)acetic acid is a compound with the molecular formula C12H16Cl3NO5 and a molecular weight of 360.618 g/mol. This compound is known for its unique structure, combining the properties of both 2-(2-hydroxyethylamino)ethanol and 2-(2,4,5-trichlorophenoxy)acetic acid. It has applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-(2-hydroxyethylamino)ethanol; 2-(2,4,5-trichlorophenoxy)acetic acid involves the reaction of 2,4,5-trichlorophenol with chloroacetic acid to form 2,4,5-trichlorophenoxyacetic acid . This intermediate is then reacted with 2-(2-hydroxyethylamino)ethanol under controlled conditions to yield the final product. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(2-hydroxyethylamino)ethanol; 2-(2,4,5-trichlorophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-hydroxyethylamino)ethanol; 2-(2,4,5-trichlorophenoxy)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cellular processes and pathways.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyethylamino)ethanol; 2-(2,4,5-trichlorophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a synthetic auxin, mimicking the action of natural plant hormones and affecting plant growth and development . In biological systems, it may interact with enzymes and receptors, modulating various cellular processes.
Comparison with Similar Compounds
2-(2-hydroxyethylamino)ethanol; 2-(2,4,5-trichlorophenoxy)acetic acid can be compared with other similar compounds, such as:
2,4-dichlorophenoxyacetic acid (2,4-D): Another synthetic auxin used as a herbicide.
2,4,5-trichlorophenoxyacetic acid (2,4,5-T): A related compound with similar herbicidal properties. The uniqueness of 2-(2-hydroxyethylamino)ethanol; 2-(2,4,5-trichlorophenoxy)acetic acid lies in its combined structure, which imparts distinct chemical and biological properties compared to its individual components and related compounds.
Properties
CAS No. |
6417-43-2 |
|---|---|
Molecular Formula |
C12H16Cl3NO5 |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;2-(2,4,5-trichlorophenoxy)acetic acid |
InChI |
InChI=1S/C8H5Cl3O3.C4H11NO2/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13;6-3-1-5-2-4-7/h1-2H,3H2,(H,12,13);5-7H,1-4H2 |
InChI Key |
QKBDWMJBSCEOOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O.C(CO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1,1'-Biphenyl]-4-carboxylic acid, 4'-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester](/img/structure/B13778199.png)
![Acetamide,N-[3-(hydroxymethyl)-4-methyl-2-thienyl]-](/img/structure/B13778200.png)
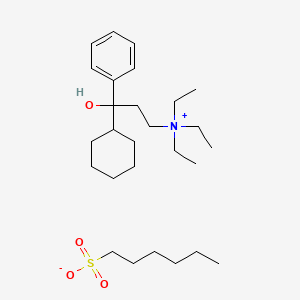

![1-[2-(3,5-dichloro-2-methoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B13778215.png)

